N-(4-bromophenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide

Physicochemical profiling Lipophilicity Drug-likeness

Select CAS 876874-76-9 to unlock exclusive synthetic versatility in your furan-3-carboxamide SAR program. Unlike its 4-fluoro, 4-methoxy, or 2,4-dimethyl congeners, this compound's para-bromophenyl substituent serves as a covalent anchor for palladium-catalyzed cross-coupling (e.g., Suzuki–Miyaura), enabling rapid generation of biaryl derivative libraries for hit expansion. Its calculated logP (~3.13) favors passive membrane diffusion, while the bromine atom's σ-hole supports crystallographic fragment screening. Procure this singular building block to avoid confounding structure–activity conclusions and wasted screening resources.

Molecular Formula C18H13BrN2O4
Molecular Weight 401.216
CAS No. 876874-76-9
Cat. No. B2501589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide
CAS876874-76-9
Molecular FormulaC18H13BrN2O4
Molecular Weight401.216
Structural Identifiers
SMILESCC1=C(C=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)Br
InChIInChI=1S/C18H13BrN2O4/c1-11-16(18(22)20-14-7-5-13(19)6-8-14)10-17(25-11)12-3-2-4-15(9-12)21(23)24/h2-10H,1H3,(H,20,22)
InChIKeyXHPXHKXJWKLIOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Bromophenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide (CAS 876874-76-9) – Procurement-Grade Chemical Identity and Core Characteristics


N-(4-Bromophenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide (CAS 876874-76-9) is a synthetic furan-3-carboxamide derivative with molecular formula C₁₈H₁₃BrN₂O₄ and molecular weight 401.22 g/mol . It belongs to a congeneric series of 2-methyl-5-(3-nitrophenyl)furan-3-carboxamides that differ only in the N-aryl substituent on the carboxamide nitrogen. The compound features a bromine atom at the para position of the N-phenyl ring, a nitro group at the meta position of the 5-phenyl ring, and a methyl group at the 2-position of the furan core [1]. It is commercially available as a research-grade chemical (≥95% purity) from multiple suppliers and is catalogued in the ZINC screening library (ZINC000001000466) [2].

Why N-(4-Bromophenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide Cannot Be Generically Substituted for Procurement


The 2-methyl-5-(3-nitrophenyl)furan-3-carboxamide scaffold is populated by a series of close analogs—including the 4-fluorophenyl (CAS 876870-89-2), 4-methoxyphenyl (CAS 876875-48-8), and 2,4-dimethylphenyl (CAS 876871-48-6) variants—that differ solely in the N-aryl substituent . These seemingly minor substitutions produce distinct physicochemical and electronic profiles that can affect solubility, lipophilicity, halogen-bonding potential, metabolic susceptibility, and synthetic derivatization pathways. Generic interchange of these analogs in a SAR program or biochemical assay without accounting for these property differences risks confounding structure–activity conclusions, altering hit validation outcomes, and wasting compound screening resources [1]. The bromine atom in the target compound further serves as a specific synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura) that the fluoro, methoxy, and methyl analogs cannot support, making the brominated compound the exclusive choice when further chemical elaboration is required [2].

Quantitative Evidence Guide for N-(4-Bromophenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide (CAS 876874-76-9)


Lipophilicity Differentiation: Higher Calculated logP vs. 4-Fluoro and 4-Methoxy Analogs

The target compound exhibits a higher calculated octanol–water partition coefficient than both the 4-fluorophenyl and 4-methoxyphenyl analogs, a difference driven by the greater lipophilicity of the bromine substituent [1]. Higher logP can correlate with enhanced membrane permeability, which is relevant for cell-based phenotypic screening and intracellular target engagement [2].

Physicochemical profiling Lipophilicity Drug-likeness

Synthetic Elaboration Potential: Bromine as a Cross-Coupling Handle Absent in Non-Halogenated Analogs

The para-bromine atom on the N-phenyl ring provides a competent leaving group for palladium-catalyzed Suzuki–Miyaura, Buchwald–Hartwig, and other cross-coupling reactions, enabling site-selective diversification of the compound into derivative libraries [1]. Critically, the 2,4-dimethylphenyl analog (CAS 876871-48-6) and the unsubstituted N-phenyl variant lack any halogen handle, while the 4-fluoro analog (CAS 876870-89-2) carries a C–F bond that is inert under standard cross-coupling conditions . The 4-methoxy analog offers a different reactivity mode (demethylation/O-alkylation), not a direct coupling handle.

Synthetic chemistry Cross-coupling Building block utility

Molecular Weight and Topological Polar Surface Area (TPSA) Differentiation vs. Analog Series

Among the four close analogs in this series, the 4-bromophenyl target compound possesses the highest molecular weight (401.22 g/mol) and a TPSA of approximately 88 Ų, values that place it near the upper boundary of typical lead-like chemical space but within the drug-likeness envelope [1]. The 4-fluoro analog has a molecular weight of approximately 357 g/mol, representing a ~44 Da difference attributable entirely to the Br vs. F substitution . This weight difference may influence solubility, tissue distribution, and pharmacokinetic properties in downstream studies.

Drug-likeness ADME prediction Physicochemical filtering

Halogen Bonding Donor Capability: σ-Hole Potential of the C–Br Bond vs. C–F and C–OCH₃

Bromine substituents on aromatic rings can function as halogen-bond donors through an electropositive σ-hole on the halogen atom, engaging in directionally specific noncovalent interactions with Lewis bases (e.g., carbonyl oxygens in protein backbones) [1]. The 4-fluoro analog lacks a significant σ-hole due to fluorine's high electronegativity and low polarizability, while the 4-methoxy analog offers only a conventional hydrogen-bond acceptor, not a halogen-bond donor [2]. This difference may translate into distinct binding modes and selectivity profiles when these compounds engage biological targets that accommodate halogen bonding.

Halogen bonding Molecular recognition Supramolecular chemistry

Commercial Availability and Purity: Documented Supplier Specification of ≥95%

The target compound is in-stock from the commercial supplier Chemenu (Catalog CM952112) at a documented purity of ≥95% . Several close analogs—including the 4-fluoro (CAS 876870-89-2), 2,4-dimethyl (CAS 876871-48-6), and 4-methoxy (CAS 876875-48-8) variants—are also commercially available, but procurement requires explicit CAS verification to avoid ordering the wrong analog, as all share the same core scaffold and similar IUPAC nomenclature .

Procurement Quality control Compound sourcing

Best-Fit Research and Industrial Application Scenarios for N-(4-Bromophenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide (CAS 876874-76-9)


Structure–Activity Relationship (SAR) Expansion via Late-Stage Suzuki–Miyaura Diversification

The 4-bromophenyl group serves as a covalent anchor for palladium-catalyzed cross-coupling with commercially available boronic acids and esters, enabling rapid generation of a focused library of biaryl derivatives for SAR exploration. This synthetic strategy is inaccessible to the 4-fluoro, 4-methoxy, and 2,4-dimethyl analogs in the same series, positioning the brominated target compound as the mandatory starting material for any diversification campaign involving the N-aryl position .

Cell-Based Phenotypic Screening Requiring Elevated Membrane Permeability

With a calculated logP of ~3.13, the target compound resides in a lipophilicity range associated with favorable passive membrane diffusion, while the higher molecular weight (401 Da) may confer advantages for engaging larger protein–protein interaction interfaces. Researchers performing intracellular target-based or phenotypic screens in mammalian cell lines may prioritize this compound over the less lipophilic 4-fluoro (logP ~2.7) or 4-methoxy (logP ~2.4) analogs when the screening cascade is permeability-dependent .

Halogen Bond-Directed Fragment Screening and X-Ray Crystallographic Studies

The bromine atom's capacity to form directional halogen bonds with backbone carbonyl oxygens makes this compound suitable for crystallographic fragment-screening campaigns aimed at identifying novel binding sites on protein targets. Unlike the fluoro analog, which lacks a competent σ-hole, the brominated compound can report on halogen-bonding hot spots, providing unique structural pharmacophore information that can guide subsequent lead optimization .

Procurement of a Defined Furan-3-Carboxamide Core Scaffold for Targeted Library Assembly

When the research objective requires exploration of the furan-3-carboxamide chemotype with a bromine substituent for subsequent parallel chemistry, the target compound (CAS 876874-76-9) is uniquely defined among the analog series and is commercially available at ≥95% purity from a traceable supplier . The documented CAS number and catalog entry reduce the risk of inadvertently procuring the wrong regioisomer or analog, a known pitfall when ordering from dense compound libraries.

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